molecular formula C24H22N4O7S2 B11091922 Diethyl 5-[({[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[({[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11091922
M. Wt: 542.6 g/mol
InChI Key: LLFORPALGRNWBN-UHFFFAOYSA-N
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Description

DIETHYL 5-[(2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a unique combination of furan, triazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 5-[(2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and triazine intermediates, followed by their coupling with thiophene derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-[(2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the furan or thiophene rings .

Scientific Research Applications

DIETHYL 5-[(2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of DIETHYL 5-[(2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL 5-[(2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to its combination of furan, triazine, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22N4O7S2

Molecular Weight

542.6 g/mol

IUPAC Name

diethyl 5-[[2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H22N4O7S2/c1-4-32-22(30)17-13(3)20(23(31)33-5-2)37-21(17)25-16(29)12-36-24-26-18(14-8-6-10-34-14)19(27-28-24)15-9-7-11-35-15/h6-11H,4-5,12H2,1-3H3,(H,25,29)

InChI Key

LLFORPALGRNWBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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